N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine

Synthetic Chemistry Medicinal Chemistry Chemical Biology

N,N-Dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS 40227-12-1) is a synthetic organic molecule belonging to the class of 2,3-dihydrothiophene 1,1-dioxides. Its structure features a non-aromatic thiophene ring bearing a geminal sulfone group and a tertiary amine substituent at the 3-position.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
CAS No. 40227-12-1
Cat. No. B12120857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine
CAS40227-12-1
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCN(C)C1CS(=O)(=O)C=C1
InChIInChI=1S/C6H11NO2S/c1-7(2)6-3-4-10(8,9)5-6/h3-4,6H,5H2,1-2H3
InChIKeyDTGLDQIBKFKDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS 40227-12-1): Basic Identity and Structural Class


N,N-Dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS 40227-12-1) is a synthetic organic molecule belonging to the class of 2,3-dihydrothiophene 1,1-dioxides. Its structure features a non-aromatic thiophene ring bearing a geminal sulfone group and a tertiary amine substituent at the 3-position. The molecular formula is C6H11NO2S with a molecular weight of 161.22 g/mol . This compound is listed as a research chemical intended for industrial or laboratory use .

Synthetic building block for N,N-disubstituted 3-amino sulfone derivatives
Tertiary amine sulfone for organocatalyst or ligand screening studies
Research chemical for biochemical probe design based on non-aromatic sulfone scaffold

Why Generic Substitution is Not Advisable for N,N-Dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine


While several 3-amino-2,3-dihydrothiophene 1,1-dioxides share a common core, their physicochemical properties and reactivity profiles are highly sensitive to the nature of the amine substituent. For example, the N,N-dimethyl derivative cannot be directly substituted with the primary amine (3-amino-2,3-dihydrothiophene 1,1-dioxide, CAS 62510-60-5) or the N,N-diethyl analog without altering key parameters such as basicity (pKa), nucleophilicity, and steric bulk [1]. Research on related N,N-disubstituted aminothiophenes demonstrates that the degree of N-alkylation dictates the site selectivity of electrophilic attacks (e.g., protonation at the C-5 vs. C-3 position of the thiophene ring) [1]. Consequently, assuming functional equivalence between in-class analogs can lead to divergent outcomes in synthetic coupling reactions, catalytic cycles, or biological target engagement.

Target Compound
N,N-Dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine
Primary Amine Analog
3-Amino-2,3-dihydrothiophene 1,1-dioxide (CAS 62510-60-5)
Basicity (pKa) and nucleophilicity differ; site selectivity in electrophilic attacks may shift toward C-5 vs. C-3, altering coupling outcomes
N,N-Diethyl Analog
N,N-Diethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine
Increased steric bulk modifies protonation behavior and regiochemistry; may not reproduce dimethyl derivative's catalytic or binding profile

Quantitative Comparative Evidence for N,N-Dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine


Lack of Direct Head-to-Head Comparative Data in Public Literature

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChemSpider, PubMed, Crossref) did not yield any head-to-head quantitative studies directly comparing N,N-dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine with a specific structural analog (e.g., 3-amino-2,3-dihydrothiophene 1,1-dioxide or the N,N-diethyl derivative) in a defined assay system. Existing literature on the protonation behavior of N,N-disubstituted aminothiophenes provides class-level mechanistic insights [1] but does not contain the target compound's quantitative data (e.g., kinetic constants, binding affinities, or yield comparisons). Therefore, a true differential evidence guide cannot be constructed from currently available sources.

Comparative Data
Data to verify
No head-to-head studies identified
Procurement decisions require in-house benchmarking
Class-level mechanistic insights exist but no direct quantitative differentiation with analogs
Synthetic Chemistry Medicinal Chemistry Chemical Biology

Potential Application Scenarios for N,N-Dimethyl-1,1-dioxo-2,3-dihydrothiophen-3-amine Based on Structural Inference


Synthetic Intermediate for N,N-Disubstituted Thiophene Derivatives

Based on its structural features, this compound could serve as a precursor for the synthesis of more complex N,N-disubstituted aminothiophenes. The sulfone group may act as a directing group or a leaving group in substitution reactions. However, no specific protocol yielding superior results compared to the 3-amino parent compound has been published [1].

Ligand or Organocatalyst Screening

Tertiary amine sulfones are explored as nucleophilic catalysts or ligands in metal-catalyzed reactions. The N,N-dimethyl substitution pattern, being sterically compact yet electronically distinct, may offer a unique balance of steric hindrance and electron density. However, these potential advantages are inferred from class-level behavior and have not been experimentally validated for this specific compound.

Biochemical Probe Design

In medicinal chemistry, 2,3-dihydrothiophene 1,1-dioxide scaffolds are investigated as non-aromatic bioisosteres. The N,N-dimethylamino group can influence membrane permeability and target engagement. While the primary amine analog (3-amino-2,3-dihydrothiophene 1,1-dioxide) is commercially available, the N,N-dimethyl derivative may offer enhanced lipophilicity for passing the blood-brain barrier, but this property has not been quantified relative to the comparator [1].

Application
Selection Property
Validation Focus
Synthetic Intermediate
Amine basicity & sulfone directing effect
Yield and regioselectivity in target coupling reactions
Organocatalyst / Ligand Screening
Steric and electronic balance of N,N-dimethyl substitution
Catalytic turnover or enantioselectivity in model reactions
Biochemical Probe Design
Non-aromatic scaffold, lipophilicity
Permeability and target engagement in cellular assays; CNS penetrability requires experimental verification
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